molecular formula C18H15NO5 B5685354 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid

3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid

Cat. No.: B5685354
M. Wt: 325.3 g/mol
InChI Key: OTUROZGYSAUHMY-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as MDMAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of acrylic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid exerts its anticancer effects by inhibiting the activity of a key enzyme called histone deacetylase (HDAC). HDACs are responsible for deacetylating histones, which leads to the repression of gene transcription. By inhibiting HDAC activity, this compound can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer effects, this compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, improve glucose tolerance, and increase insulin sensitivity. Additionally, this compound has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid is its potential as a therapeutic agent for cancer therapy. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its limitations.
Conclusion:
This compound is a novel compound that exhibits potential applications in medical research, particularly in the field of cancer therapy. Its mechanism of action involves the inhibition of HDAC activity, which leads to the induction of tumor suppressor genes and the inhibition of cancer cell growth. Apart from its anticancer effects, this compound exhibits various biochemical and physiological effects and has low toxicity and high selectivity towards cancer cells. However, further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics, and explore the potential applications of this compound in other fields.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can be synthesized via a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to exhibit potential applications in medical research, particularly in the field of cancer therapy. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-11-2-5-13(6-3-11)17(20)19-14(18(21)22)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20)(H,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUROZGYSAUHMY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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